synthesis and characterization of propyl itraconazole
synthesis and characterization of propyl itraconazole
An In-Depth Technical Guide to the Synthesis and Characterization of Propyl Itraconazole (Itraconazole Impurity C)
This guide provides a comprehensive technical overview for the . As a known derivative and European Pharmacopoeia (EP) impurity C of the broad-spectrum antifungal agent itraconazole, the controlled synthesis and rigorous characterization of this compound are critical for its use as a reference standard in impurity profiling, quality control, and structure-activity relationship (SAR) studies.[1][2]
This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring a self-validating and robust methodological framework for researchers, scientists, and drug development professionals.
Part 1: Synthesis of Propyl Itraconazole
The synthesis of propyl itraconazole is analogous to the established routes for itraconazole and its derivatives, which typically involve a convergent synthesis strategy.[3] This approach hinges on the preparation of two key fragments—a substituted triazolone core and a dichlorophenyl-dioxolane side chain—which are then coupled in a final condensation step.[4][5] The defining feature of the propyl itraconazole synthesis is the N-alkylation of the triazolone precursor with a propyl group instead of the sec-butyl group found in the parent drug.[1]
Synthetic Strategy and Rationale
The core of the synthetic strategy is a nucleophilic substitution reaction. A triazolone precursor, which contains a nucleophilic nitrogen, is reacted with a suitable propylating agent. This modified triazolone "right half" is then coupled with the tosylated dioxolane "left half" to form the final molecule.
Causality Behind Experimental Choices:
-
Convergent vs. Linear Synthesis: A convergent approach is chosen over a linear one because it generally leads to higher overall yields and allows for the modular synthesis of various analogs by simply modifying one of the fragments.[3]
-
Choice of Base: A mild inorganic base like potassium carbonate (K₂CO₃) is typically employed for the N-alkylation step. It is strong enough to deprotonate the triazolone nitrogen, creating the requisite nucleophile, but not so harsh as to cause unwanted side reactions or degradation of the starting materials.[1]
-
Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for this type of nucleophilic substitution. These solvents effectively solvate the cation of the base (e.g., K⁺) while leaving the nucleophilic anion relatively free, thereby accelerating the reaction rate.[1][5]
Experimental Protocol: Synthesis of Propyl Itraconazole
The synthesis is presented in two main stages: the N-alkylation of the triazolone precursor and the final condensation with the dioxolane side chain.
Stage A: N-Alkylation of 4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 equivalent of 4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (the triazolone precursor) in DMSO.
-
Addition of Base: Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃) to the solution.
-
Alkylation: Add 1.2 equivalents of 1-bromopropane.
-
Reaction: Heat the mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water. The product will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the propyl-triazolone intermediate.[6]
Stage B: Demethylation and Final Condensation
-
Demethylation: The methoxy group on the intermediate from Stage A is cleaved using a strong acid like hydrobromic acid (HBr) at elevated temperatures to yield the corresponding phenol.[1] This step is crucial to expose the hydroxyl group needed for the final coupling.
-
Condensation Reaction:
-
Dissolve 1 equivalent of the demethylated propyl-triazolone intermediate (the phenol) in DMSO.
-
Add a strong base, such as potassium hydroxide (KOH), to deprotonate the phenolic hydroxyl group.
-
Add 1 equivalent of the cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-yl]methyl methanesulfonate (the tosylated side chain).[6]
-
Heat the mixture to 60-65°C for approximately 3-5 hours.[5]
-
-
Purification: The crude propyl itraconazole is isolated by precipitation in water and filtration. Final purification is achieved via recrystallization from a suitable solvent system, such as a mixture of methanol, acetone, and toluene, to yield the final product with high purity.[6]
Synthetic Workflow Diagram
Caption: Figure 1: Convergent Synthesis of Propyl Itraconazole.
Part 2: Characterization of Propyl Itraconazole
Once synthesized and purified, the identity and purity of propyl itraconazole must be unequivocally confirmed. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of the synthesized compound and for quantifying it in various matrices. A reversed-phase (RP-HPLC) method is typically used, leveraging the hydrophobic nature of the molecule.
Principle: The sample is injected into a high-pressure stream of a liquid mobile phase, which carries it through a column packed with a nonpolar stationary phase (e.g., C18). Compounds separate based on their relative affinity for the two phases. Purity is determined by the area percentage of the main peak in the resulting chromatogram.
Self-Validation: A robust HPLC method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.[7][8]
Experimental Protocol: Purity Determination by RP-HPLC
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column providing good resolution for itraconazole and its analogs.[8] |
| Mobile Phase | Acetonitrile : 0.1% Acetic Acid (50:50 v/v) | A common solvent mixture that provides good separation and peak shape.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation.[9] |
| Detection | UV at 262 nm | Itraconazole and its analogs exhibit a strong UV absorbance maximum around this wavelength.[10][11] |
| Injection Volume | 20 µL | A typical volume for analytical HPLC. |
| Column Temp. | Ambient or 40°C | Controlled temperature ensures retention time reproducibility.[12] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides definitive confirmation of the compound's identity by measuring its mass-to-charge ratio (m/z), which corresponds to its molecular weight.
Principle: The eluent from an HPLC system is directed into a mass spectrometer. The molecules are ionized (typically via electrospray ionization, ESI), and the resulting ions are separated by the mass analyzer based on their m/z. For propyl itraconazole, the expected protonated molecule [M+H]⁺ will be detected.
Expected Results for Propyl Itraconazole
| Parameter | Expected Value |
| Molecular Formula | C₃₄H₃₆Cl₂N₈O₄[13] |
| Molecular Weight | 691.61 g/mol [13] |
| Ionization Mode | ESI Positive |
| Expected Ion [M+H]⁺ | ~692.22 m/z |
| Isotopic Pattern | A characteristic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) will be observed, providing further structural confirmation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
Principle: Atomic nuclei with a non-zero spin (like ¹H and ¹³C) align in a strong magnetic field. When irradiated with radiofrequency pulses, they absorb energy and transition to a higher energy state. The specific frequency required for this transition (chemical shift) is highly dependent on the local electronic environment, providing a unique fingerprint of the molecular structure.
Expected ¹H NMR Spectral Features: The most telling difference between the ¹H NMR spectra of itraconazole and propyl itraconazole will be the signals corresponding to the alkyl side chain on the triazolone ring.
-
Itraconazole (sec-butyl group): Will show complex multiplets for the CH and CH₂ groups and two distinct signals (a triplet and a doublet) for the two non-equivalent CH₃ groups.
-
Propyl Itraconazole (n-propyl group): Will show a much simpler and characteristic pattern:
-
A triplet around 0.9 ppm (CH₃)
-
A sextet (multiplet) around 1.6-1.8 ppm (-CH₂-)
-
A triplet around 3.8-4.0 ppm (N-CH₂-)
-
The rest of the spectrum, including signals for the aromatic protons, the triazole protons (singlets > 8 ppm), and the dioxolane ring, will be largely consistent with the spectrum of itraconazole.[14][15]
Analytical Characterization Workflow Diagram
Caption: Figure 2: Analytical Workflow for Propyl Itraconazole.
Conclusion
The synthesis of propyl itraconazole can be reliably achieved through a convergent synthetic route, primarily involving the N-alkylation of a triazolone precursor followed by condensation with the dioxolane side chain. The causality-driven selection of reagents and conditions ensures a high-yield and robust process. Subsequent characterization using a suite of orthogonal analytical techniques—HPLC for purity, LC-MS for identity, and NMR for definitive structural confirmation—provides a self-validating system to qualify the material as a reference standard for pharmaceutical development and quality control.
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